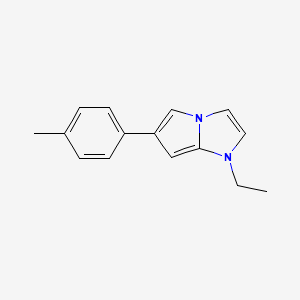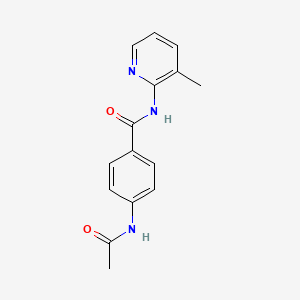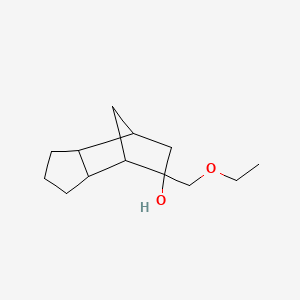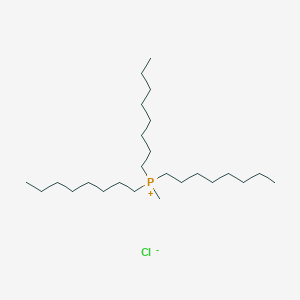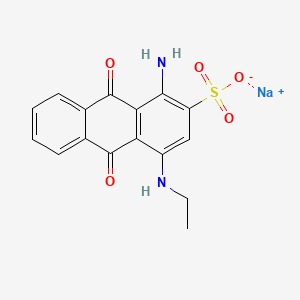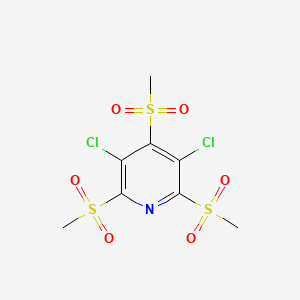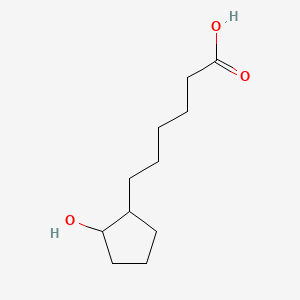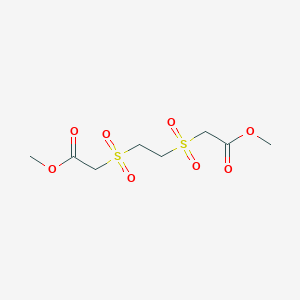
Dimethyl 2,2'-(ethane-1,2-diyldisulfonyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is an organic compound with the molecular formula C8H14O8S2 It is a diester derivative of ethanedisulfonic acid and is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to a dimethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate typically involves the esterification of ethanedisulfonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:
Ethanedisulfonic acid+2MethanolH2SO4Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate+2Water
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate involves the interaction of its sulfonyl and ester groups with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles such as amines or thiols. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These interactions can lead to various biochemical and physiological effects, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate: Similar structure but with ether linkages instead of sulfonyl groups.
1,2-Ethanediol, diacetate: Contains two acetate groups attached to an ethane backbone but lacks the sulfonyl groups.
Uniqueness
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is unique due to the presence of both sulfonyl and ester groups in its structure This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis
Eigenschaften
CAS-Nummer |
35986-08-4 |
|---|---|
Molekularformel |
C8H14O8S2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfonylethylsulfonyl]acetate |
InChI |
InChI=1S/C8H14O8S2/c1-15-7(9)5-17(11,12)3-4-18(13,14)6-8(10)16-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
PIMUOPGZUQUDFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)(=O)CCS(=O)(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


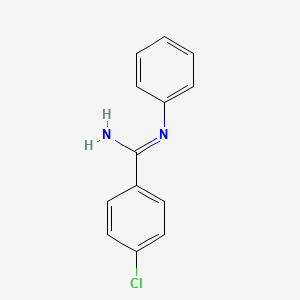
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

